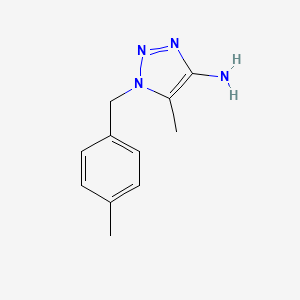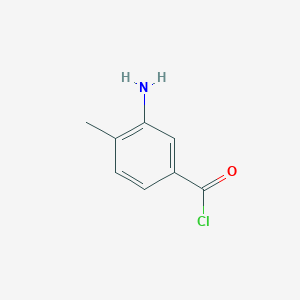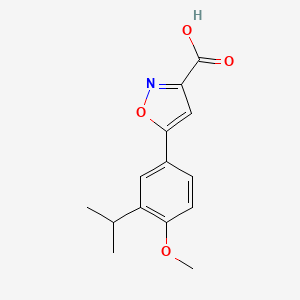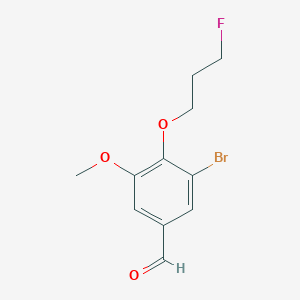
3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde, closely related to 3-bromo-4-hydroxy-5-methoxybenzaldehyde, has been synthesized and evaluated for its antioxidant activity. The compound was obtained via bromination of vanillin and tested using the DPPH method, showing significant antioxidant potential (Rijal, Haryadi, & Anwar, 2022).
Application in Drug Discovery
In drug discovery, similar compounds have been used as key intermediates. For instance, 5-bromo-2-methylamino-8-methoxyquinazoline, synthesized from a related compound, played a crucial role in medicinal chemistry, highlighting the potential use of 3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde in this field (Nishimura & Saitoh, 2016).
Fungal Metabolism Research
Research on the fungus Bjerkandera adusta showed it could biotransform similar halogenated benzaldehydes, suggesting that 3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde could be a subject of study in fungal metabolism and bioconversion (Beck, Lauritsen, Patrick, & Cooks, 2000).
Crystallographic Studies
In crystallography, compounds like 5-Bromo-2-hydroxybenzaldehyde, which share structural similarities with 3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde, have been synthesized and their structures determined by X-ray diffraction, indicating potential applications in structural biology and materials science (Chumakov et al., 2014).
Gas Chromatography Analysis
Studies have been conducted on the determination of similar compounds, like 3-bromo-4-hydroxybenzaldehyde, by gas chromatography, suggesting a potential analytical application for 3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde in analytical chemistry (Shi Jie, 2000).
Eigenschaften
IUPAC Name |
3-bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-15-10-6-8(7-14)5-9(12)11(10)16-4-2-3-13/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMVWAZXXIZLFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1405882.png)
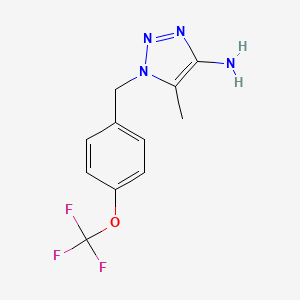
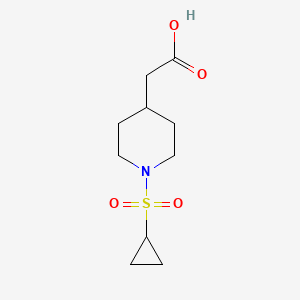
![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1405887.png)

![N-[(1R)-1-phenylethyl]oxan-4-amine](/img/structure/B1405891.png)
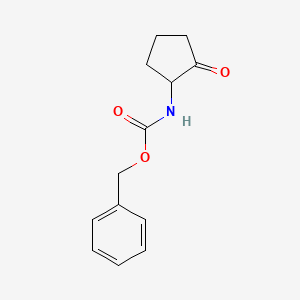


![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)
